molecular formula C25H30N4O3 B2652597 N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 909089-37-8

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

Número de catálogo B2652597
Número CAS: 909089-37-8
Peso molecular: 434.54
Clave InChI: XFCXXJFUWKEXKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. It was first synthesized in 1991 by Abbott Laboratories as a potential treatment for cardiovascular diseases. Since then, BQ-123 has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Compounds related to N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide have been studied for their anticonvulsant activities. For instance, one study focused on synthesizing 1-benzylsubstituted derivatives of similar compounds to evaluate their affinity to GABAergic biotargets and anticonvulsant activity. The substances, however, did not show significant anticonvulsant activity in the pentylenetetrazole-induced seizures model, but they did help in understanding the pharmacophore role of the cyclic amide fragment in such activities (El Kayal et al., 2022).

Alzheimer's Disease Treatment

Some quinazoline derivatives, including those similar to the compound , have been evaluated for treating Alzheimer's disease. A study demonstrated that these compounds significantly inhibited acetylcholinesterase (AChE) activity, suggesting potential as AChE inhibitors. Furthermore, they showed significant DPPH scavenging effects and moderate to good cytotoxicity against various human cancer cell lines, indicating their broader therapeutic potential (Lan et al., 2020).

Antimicrobial Activity

Several studies have synthesized and characterized derivatives of quinazolines, including those structurally related to N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide, for their antimicrobial properties. For example, a study on N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole Hybrids found these compounds displayed significant antibacterial activity against Mycobacterium tuberculosis (Nagaladinne et al., 2020).

Antitumor Activity

Compounds structurally similar to the given compound have also been studied for their antitumor activities. For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, with some derivatives showing selectivity towards specific cancer cell lines like CNS, renal, breast, and leukemia (Al-Suwaidan et al., 2016).

Anti-inflammatory and Analgesic Properties

Research on quinazoline derivatives has also included evaluations of their anti-inflammatory and analgesic properties. One study synthesized quinazoline-4-one/4-thione derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties, finding that certain compounds exhibited significant activity in these areas (Dash et al., 2017).

Propiedades

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c30-23(26-20-13-16-28(17-14-20)18-19-8-2-1-3-9-19)12-6-7-15-29-24(31)21-10-4-5-11-22(21)27-25(29)32/h1-5,8-11,20H,6-7,12-18H2,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCXXJFUWKEXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.